molecular formula C16H13NO3 B2511609 7-Methoxy-4-phenoxy-1H-quinolin-2-one CAS No. 106635-98-7

7-Methoxy-4-phenoxy-1H-quinolin-2-one

Cat. No.: B2511609
CAS No.: 106635-98-7
M. Wt: 267.284
InChI Key: DTFBSZSHPUCQNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-4-phenoxy-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-4-phenoxy-1H-quinolin-2-one typically involves the reaction of appropriate aniline derivatives with malonic acid equivalents. One common method is the reaction of 4-hydroxy-2(1H)-quinolinones with phenoxy and methoxy substituents under specific conditions . The reaction conditions often include the use of catalysts such as pyridine and dichloromethane as the solvent.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-4-phenoxy-1H-quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into different quinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

7-Methoxy-4-phenoxy-1H-quinolin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methoxy-4-phenoxy-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular processes such as apoptosis and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolinone: Known for its antimicrobial properties.

    7-Methoxy-4-hydroxyquinoline: Exhibits similar structural features but different biological activities.

    4-Phenoxyquinoline: Another quinoline derivative with distinct properties.

Uniqueness

7-Methoxy-4-phenoxy-1H-quinolin-2-one stands out due to its unique combination of methoxy and phenoxy substituents, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

7-methoxy-4-phenoxy-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-19-12-7-8-13-14(9-12)17-16(18)10-15(13)20-11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFBSZSHPUCQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)N2)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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